2-(3-Methylthiophen-2-YL)piperazine

Physicochemical profiling Drug-likeness prediction Permeability optimization

2-(3-Methylthiophen-2-yl)piperazine (CAS 111760-31-7) is a heterocyclic building block belonging to the thienylpiperazine class, with molecular formula C9H14N2S and molecular weight 182.29 g/mol. The compound features a piperazine ring substituted at the 2-position with a 3-methylthiophene moiety, creating a chiral center at the piperazine C-2 carbon and conferring a computed LogP of 1.948 and topological polar surface area (TPSA) of 52.30 Ų.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 111760-31-7
Cat. No. B039097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylthiophen-2-YL)piperazine
CAS111760-31-7
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2CNCCN2
InChIInChI=1S/C9H14N2S/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10-11H,3-4,6H2,1H3
InChIKeyVXSMJXADKHGTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylthiophen-2-yl)piperazine (CAS 111760-31-7): Procurement-Relevant Structural and Physicochemical Baseline


2-(3-Methylthiophen-2-yl)piperazine (CAS 111760-31-7) is a heterocyclic building block belonging to the thienylpiperazine class, with molecular formula C9H14N2S and molecular weight 182.29 g/mol [1]. The compound features a piperazine ring substituted at the 2-position with a 3-methylthiophene moiety, creating a chiral center at the piperazine C-2 carbon and conferring a computed LogP of 1.948 and topological polar surface area (TPSA) of 52.30 Ų [1]. Unlike its N-substituted or 5-methylthiophene regioisomers, this compound presents a distinct spatial arrangement of the sulfur atom and methyl group relative to the piperazine scaffold, which directly impacts hydrogen-bonding capacity (2 HBD, 3 HBA) and steric accessibility of the secondary amine for downstream derivatization .

Why 2-(3-Methylthiophen-2-yl)piperazine Cannot Be Replaced by Common Thienylpiperazine Analogs


Although multiple thienylpiperazine isomers share the identical molecular formula C9H14N2S, the position of methyl substitution on the thiophene ring (3-methyl vs. 5-methyl) and the site of piperazine attachment (C-2 vs. N-1) generate distinct electronic and steric profiles that preclude simple interchange [1]. The 3-methylthiophen-2-yl substitution pattern places the electron-donating methyl group ortho to the piperazine attachment point, altering the electron density of the thiophene ring and the pKa of the adjacent piperazine NH groups compared to the 5-methyl isomer (CAS 111760-40-8) or the unsubstituted 2-(thiophen-2-yl)piperazine (CAS 85803-49-2) . Furthermore, substitution at the piperazine C-2 position generates a stereogenic center absent in N-1-substituted analogs such as 1-[(3-methylthiophen-2-yl)methyl]piperazine, meaning that chiral resolution or asymmetric synthesis considerations become procurement-critical factors that generic N-substituted piperazines cannot address [2]. These structural distinctions translate into measurable differences in computed LogP (1.95 vs. 1.64 for the unsubstituted thiophene analog) and hydrogen-bond acceptor count (3 vs. 2), directly impacting solubility, permeability, and receptor-binding potential [1].

Quantitative Differentiation Evidence: 2-(3-Methylthiophen-2-yl)piperazine vs. Closest Analogs


Computed LogP Differentiation: 2-(3-Methylthiophen-2-yl)piperazine Exhibits Higher Lipophilicity Than the Unsubstituted 2-(Thiophen-2-yl)piperazine Analog

The target compound displays a computed LogP of 1.948, which is 0.31 log units higher than the LogP of 1.639 reported for the unsubstituted analog 2-(thiophen-2-yl)piperazine (CAS 85803-49-2) . This increase in lipophilicity corresponds to approximately a twofold increase in predicted octanol-water partition coefficient, attributable to the additional methyl group on the thiophene ring. The PubChem-computed XLogP3-AA value of 0.8 further supports a moderate lipophilicity profile consistent with favorable membrane permeability in the context of CNS drug-like chemical space [1].

Physicochemical profiling Drug-likeness prediction Permeability optimization

Hydrogen-Bond Acceptor Count Advantage: An Additional HBA Site Over Unsubstituted 2-(Thiophen-2-yl)piperazine

The target compound possesses 3 hydrogen-bond acceptor (HBA) atoms versus only 2 for 2-(thiophen-2-yl)piperazine (CAS 85803-49-2), as confirmed by PubChem computed descriptors [1][2]. The additional acceptor arises from the sulfur atom in the thiophene ring, which in the 3-methylthiophene substitution pattern becomes more electronically available due to the electron-donating effect of the ortho-methyl group. The hydrogen-bond donor count remains at 2 for both compounds, preserving the capacity for directional H-bond donation from the piperazine NH groups.

Hydrogen bonding Receptor pharmacophore Solubility modulation

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Thiophene Substitution Patterns Yield Distinct Electronic Profiles

The target compound (3-methylthiophen-2-yl substitution) and its regioisomer 2-(5-methylthiophen-2-yl)piperazine (CAS 111760-40-8) share the identical molecular formula (C9H14N2S) and molecular weight (182.29 g/mol) but differ in the position of the methyl group on the thiophene ring [1]. In the 3-methyl isomer, the electron-donating methyl group is ortho to the piperazine attachment point, whereas in the 5-methyl isomer it is para. This positional difference modulates the electron density at the thiophene sulfur and the C-2 carbon, affecting both the pKa of the adjacent piperazine NH and the compound's susceptibility to electrophilic aromatic substitution. The InChIKey for the target (VXSMJXADKHGTPC-UHFFFAOYSA-N) is distinct from that of the 5-methyl isomer (different connectivity), confirming that these are non-interchangeable chemical entities with separate CAS registrations .

Regioisomer comparability Electronic effects SAR optimization

Synthetic Utility: A Chiral 2-Substituted Piperazine Scaffold with a Free Secondary Amine for Divergent Derivatization

Unlike 1-substituted piperazine analogs such as 1-[(3-methylthiophen-2-yl)methyl]piperazine, the target compound bears the thiophene moiety at the piperazine C-2 position, generating a stereogenic center that enables the synthesis of enantiomerically enriched derivatives [1]. The free NH at the piperazine 4-position remains available for further functionalization (e.g., alkylation, acylation, sulfonylation) without compromising the chiral integrity at C-2. This contrasts with N-1-substituted analogs where both nitrogen atoms are differently engaged, altering the nucleophilicity and regioselectivity of subsequent reactions. The computed rotatable bond count of 1 indicates a relatively rigid scaffold that can impart conformational constraints beneficial for target selectivity [2].

Chiral building block Parallel synthesis Medicinal chemistry

Class-Level Antiproliferative Potential: Thiophene-Piperazine Scaffolds Demonstrate Potent Cytotoxicity in Cancer Cell Lines

While direct IC50 data for 2-(3-methylthiophen-2-yl)piperazine against specific cancer cell lines is not available in peer-reviewed primary literature, the thiophene-piperazine chemotype has demonstrated significant antiproliferative activity across multiple studies. A QSAR analysis of arylpiperazine derivatives against PC-3 prostate cancer cell lines established robust predictive models (R² = 0.8483, Q²cv = 0.7122) linking structural descriptors to antiproliferative potency [1]. Separately, N-substituted piperazine-tethered thiophene-3-carboxamide selenides exhibited IC50 values as low as 1.43 ± 0.08 µM against A549 lung cancer cells and EGFR kinase inhibition with IC50 of 42.3 nM [2]. These data establish that the thiophene-piperazine framework, when appropriately substituted, can achieve sub-micromolar to nanomolar potency. The 3-methylthiophen-2-yl substitution pattern of the target compound presents a structurally distinct vector for elaboration into potent antiproliferative agents, with the methyl group providing a handle for further SAR exploration.

Anticancer screening Cytotoxicity profiling Piperazine SAR

Antimicrobial Activity Class Evidence: Thiophene-Piperazine Hybrids Achieve MIC Values of 50 µg/mL Against Clinically Relevant Pathogens

Although direct antimicrobial MIC data for the target compound are absent from peer-reviewed literature, thiophene-piperazine-thiazolidinone hybrids have demonstrated measurable antibacterial activity with MIC values of 50 µg/mL against Pseudomonas aeruginosa (compounds 5a and 5d) and comparable potency against Staphylococcus aureus and Escherichia coli (compounds 6c and 6e) [1]. The 3-methylthiophene moiety present in the target compound is a structural feature also found in antitubercular agents, where 1-[(3-methyl-2-thienyl)methyl]piperazine derivatives have shown MIC values ranging from 25 to 50 µg/mL against Mycobacterium tuberculosis . These class-level findings indicate that the 3-methylthiophene-piperazine substructure is compatible with antimicrobial activity and that the target compound, as an unelaborated scaffold, represents a viable starting point for antimicrobial lead optimization.

Antimicrobial screening MIC determination Antibacterial resistance

Procurement-Guiding Application Scenarios for 2-(3-Methylthiophen-2-yl)piperazine (CAS 111760-31-7)


Chiral Medicinal Chemistry: Synthesis of Enantiomerically Enriched CNS-Targeted Lead Compounds

The stereogenic center at the piperazine C-2 position distinguishes this compound from achiral N-substituted piperazine analogs and enables the preparation of enantiopure derivatives for CNS drug discovery programs. Given that thiophene-piperazine amide derivatives have demonstrated dual MOR/σ1R receptor binding with potential for pain treatment [1], the target compound can serve as a chiral precursor for generating enantiomer-specific SAR data, with the 3-methyl substitution on thiophene providing a distinct steric and electronic environment compared to 5-methyl or unsubstituted analogs. Procurement should specify enantiomeric purity requirements and chiral chromatographic characterization data to ensure reproducibility of asymmetric synthesis campaigns.

Antimicrobial Lead Generation: Scaffold for Anti-Tubercular and Anti-Pseudomonal Agent Development

The 3-methylthiophene-piperazine substructure has been validated in antitubercular compounds with MIC values of 25–50 µg/mL against Mycobacterium tuberculosis and in thiophene-piperazine hybrids with MIC of 50 µg/mL against Pseudomonas aeruginosa [2]. Laboratories initiating antimicrobial discovery programs can procure this compound as a core scaffold for library synthesis, leveraging the free secondary amine for parallel derivatization with diverse carboxylic acids, sulfonyl chlorides, or alkyl halides. The compound's computed LogP of 1.948 and moderate TPSA of 52.3 Ų support adequate permeability for intracellular pathogen targeting.

Anticancer Lead Optimization: Unexplored 3-Methylthiophene Vector for Kinase Inhibitor Design

Piperazine-containing kinase inhibitors are well-established in oncology, and N-substituted piperazine-tethered thiophene derivatives have achieved EGFR kinase IC50 values as low as 42.3 nM [3]. The target compound offers an underexplored 3-methylthiophene substitution pattern that differs from the more commonly employed 5-methyl or unsubstituted thiophene vectors. This structural novelty may translate into intellectual property advantages and selectivity differentiation against kinase panels. Procurement specifications should include NMR purity ≥95% and residual solvent analysis to meet the requirements of enzymatic and cellular assay reproducibility.

GPCR Pharmacophore Expansion: α1-Adrenergic and Serotonergic Receptor Ligand Design

Thiophene-substituted piperazines have been patented as selective α1a-adrenergic receptor antagonists for benign prostatic hyperplasia [4], and related arylpiperazines exhibit nanomolar affinity for 5-HT1A receptors [5]. The target compound's 2-(3-methylthiophen-2-yl) substitution pattern introduces a distinct pharmacophoric element compared to the 1-substituted or benzothiophene analogs typically explored in GPCR programs. This compound is suitable for structure-based docking campaigns targeting aminergic GPCRs, where the sulfur atom and methyl group orientation may engage sub-pockets not accessible to analog scaffolds.

Quote Request

Request a Quote for 2-(3-Methylthiophen-2-YL)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.